molecular formula C20H25N5O B6768500 2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide

2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide

Cat. No.: B6768500
M. Wt: 351.4 g/mol
InChI Key: AYPHEKUSHRNFKF-UHFFFAOYSA-N
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Description

2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a benzimidazole core linked to a pyrazole moiety, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions to form 2-cyclohexylbenzimidazole.

    N-Methylation: The benzimidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The N-methylated benzimidazole is acylated with chloroacetyl chloride to introduce the acetamide group.

    Pyrazole Introduction: Finally, the acetamide derivative is reacted with 1-methylpyrazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the acetamide group to an amine.

    Substitution: The benzimidazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole or pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. The pyrazole moiety can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide
  • 2-(2-cyclohexylbenzimidazol-1-yl)-N-ethyl-N-(1-methylpyrazol-3-yl)acetamide
  • 2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-phenylpyrazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide exhibits unique structural features that may confer distinct biological activities. The cyclohexyl group provides steric bulk, potentially enhancing selectivity for certain targets. The combination of benzimidazole and pyrazole moieties offers a versatile scaffold for further chemical modifications, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-(2-cyclohexylbenzimidazol-1-yl)-N-methyl-N-(1-methylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-23-13-12-18(22-23)24(2)19(26)14-25-17-11-7-6-10-16(17)21-20(25)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHEKUSHRNFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N(C)C(=O)CN2C3=CC=CC=C3N=C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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